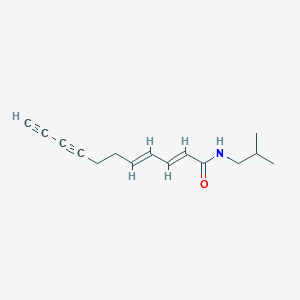
(2E,4E)-N-isobutylundeca-2,4-dien-8,10-diynamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E,4E)-N-isobutylundeca-2,4-dien-8,10-diynamide is a compound known for its unique chemical structure, which includes conjugated double bonds and diynes. This compound is of interest in various fields due to its potential biological activities and applications in synthetic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E,4E)-N-isobutylundeca-2,4-dien-8,10-diynamide typically involves the coupling of appropriate alkyne and alkene precursors under specific conditions. One common method is the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which involves the reaction of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) and bases such as triethylamine or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve large-scale Sonogashira coupling reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(2E,4E)-N-isobutylundeca-2,4-dien-8,10-diynamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide to form diols or other oxidized derivatives.
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon can reduce the double and triple bonds to form saturated compounds.
Substitution: Nucleophilic substitution reactions can occur at the alkyne or alkene positions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst under mild pressure.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of diols or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of substituted alkenes or alkynes.
科学的研究の応用
(2E,4E)-N-isobutylundeca-2,4-dien-8,10-diynamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development due to its bioactive properties.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of (2E,4E)-N-isobutylundeca-2,4-dien-8,10-diynamide involves its interaction with biological targets such as enzymes and receptors. The compound’s conjugated double bonds and diynes allow it to interact with cellular components, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways can vary depending on the specific biological context .
類似化合物との比較
Similar Compounds
(2E,4E)-deca-2,4-dienal: A compound with similar conjugated double bonds but lacking the diynes.
(2E,4E)-hexa-2,4-dienoate: Another compound with conjugated double bonds used in synthetic chemistry.
Uniqueness
(2E,4E)-N-isobutylundeca-2,4-dien-8,10-diynamide is unique due to the presence of both conjugated double bonds and diynes, which confer distinct chemical reactivity and biological activity. This combination of structural features makes it a valuable compound for various applications in research and industry .
特性
CAS番号 |
13891-74-2 |
|---|---|
分子式 |
C15H19NO |
分子量 |
229.32 g/mol |
IUPAC名 |
(2E,4E)-N-(2-methylpropyl)undeca-2,4-dien-8,10-diynamide |
InChI |
InChI=1S/C15H19NO/c1-4-5-6-7-8-9-10-11-12-15(17)16-13-14(2)3/h1,9-12,14H,7-8,13H2,2-3H3,(H,16,17)/b10-9+,12-11+ |
InChIキー |
PSAKYIJFKFCZFO-HULFFUFUSA-N |
異性体SMILES |
CC(C)CNC(=O)/C=C/C=C/CCC#CC#C |
正規SMILES |
CC(C)CNC(=O)C=CC=CCCC#CC#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzo[c]phenanthren-5-amine](/img/structure/B14161332.png)
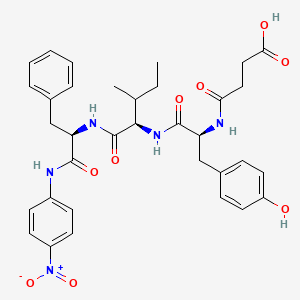
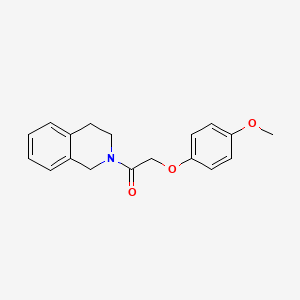
![N'-[(E)-(4-bromothiophen-2-yl)methylidene]-2-hydroxy-2-phenylacetohydrazide](/img/structure/B14161342.png)
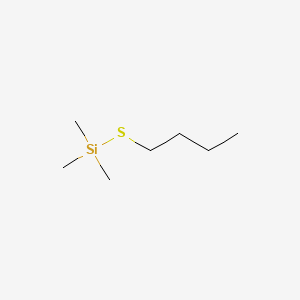
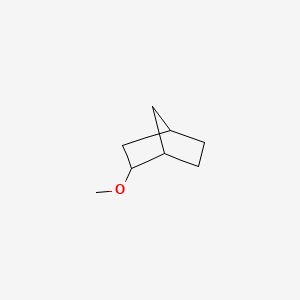
![9H-Carbazole, 9-[3-(3,5-dimethyl-1-piperazinyl)propyl]-, (3R-trans)-](/img/structure/B14161362.png)

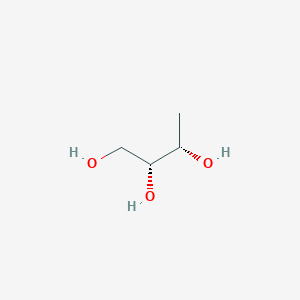
![N-(4-fluorophenyl)-2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide](/img/structure/B14161378.png)
![2-(Chloromethyl)oxirane;1,3-diisocyanato-2-methylbenzene;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B14161386.png)
![ethyl 4-{[(E)-(2-amino-3-cyano-7-hydroxy-4-phenyl-4H-chromen-6-yl)methylidene]amino}benzoate](/img/structure/B14161395.png)
![N-(3-methoxyphenyl)-2-{[5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14161405.png)
![N-benzyl-2-[3-(4-benzylpiperidin-1-yl)quinoxalin-2-yl]-2-cyanoacetamide](/img/structure/B14161406.png)
